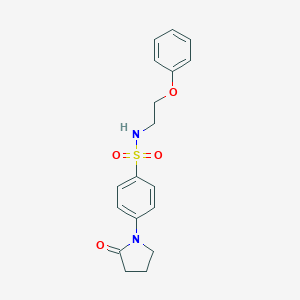![molecular formula C15H18BrN5OS B299691 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and bacterial infection.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can inhibit their growth. It has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, which can protect neurons from damage. Additionally, it has been shown to inhibit the growth of certain strains of bacteria, which can prevent infections.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide. One direction is to further investigate its potential as a treatment for cancer, neurodegenerative diseases, and bacterial infections. Another direction is to elucidate its mechanism of action, which can provide insight into its potential therapeutic applications. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide involves several steps. The first step is the reaction between 2-amino-5-bromopyridine and thionyl chloride to form 2-chloro-5-bromopyridine. The second step is the reaction between 2-chloro-5-bromopyridine and ethylenediamine to form 5-bromo-N-(2-aminoethyl)-2-pyridinamine. The third step is the reaction between 5-bromo-N-(2-aminoethyl)-2-pyridinamine and thiocarbonyldiimidazole to form 5-bromo-N-(2-imidazol-1-ylethyl)-2-pyridinamine. The final step is the reaction between 5-bromo-N-(2-imidazol-1-ylethyl)-2-pyridinamine and 1,3,4-thiadiazol-2-carboxylic acid to form this compound.
Scientific Research Applications
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has potential applications in various scientific fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, it has been studied for its potential as a treatment for bacterial infections, as it has been shown to have antibacterial activity against certain strains of bacteria.
Properties
Molecular Formula |
C15H18BrN5OS |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H18BrN5OS/c16-12-8-11(9-17-10-12)14(22)18-15-20-19-13(23-15)4-7-21-5-2-1-3-6-21/h8-10H,1-7H2,(H,18,20,22) |
InChI Key |
BRHHCLGSNROQCF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)
![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

